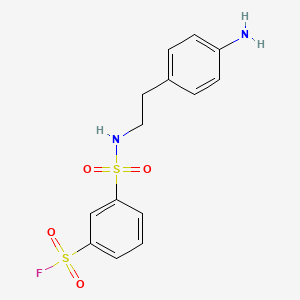

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride

Beschreibung

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a sulfonamide derivative featuring a sulfamoyl group (-SO₂NH-) linked to a benzene ring substituted with a sulfonyl fluoride (-SO₂F) moiety. The 4-aminophenethyl substituent introduces both aromatic and aliphatic amine functionalities, which may enhance solubility and biological interactions. Sulfonyl fluorides are chemically reactive due to the electrophilic fluorine atom, making them valuable in covalent inhibition and chemical biology applications .

Eigenschaften

CAS-Nummer |

21316-01-8 |

|---|---|

Molekularformel |

C14H15FN2O4S2 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

3-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-2-1-3-14(10-13)23(20,21)17-9-8-11-4-6-12(16)7-5-11/h1-7,10,17H,8-9,16H2 |

InChI-Schlüssel |

ULUUEIYIGJBZEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Benzene Sulfonyl Chloride

One of the most common approaches involves fluorinating benzene sulfonyl chlorides using alkali metal fluorides, predominantly potassium fluoride, in inert solvents such as dimethyl sulfoxide or sulfolane, often in the presence of phase transfer catalysts like 18-crown-6 or dibenzo-18-crown-6. The process typically proceeds under elevated temperatures (170–250°C) with sulfur dioxide evolution indicating reaction progress.

Benzene sulfonyl chloride + KF → Benzene sulfonyl fluoride

- Solvent: Sulfolane or dimethyl sulfoxide

- Catalyst: Crown ethers

- Temperature: 170–250°C

- Duration: 4–6 hours

Data Table 1: Typical Conditions for Benzene Sulfonyl Fluoride Synthesis

| Parameter | Conditions | Reference |

|---|---|---|

| Fluorinating agent | Potassium fluoride | |

| Solvent | Sulfolane or dimethyl sulfoxide | |

| Catalyst | 18-crown-6 or dibenzo-18-crown-6 | |

| Temperature | 170–250°C | |

| Reaction time | 4–6 hours |

Fluorination via Fluorobenzenes

Alternatively, fluorination of chlorobenzenes or fluorobenzenes using fluorine gas or other fluorinating agents can be employed, although these methods are less favored due to cost and safety concerns.

Introduction of the Sulfamate Group

The next step involves attaching the sulfamate moiety, N-(4-aminophenethyl)sulfamoyl, to the benzene ring. This can be achieved via nucleophilic substitution or amide formation strategies:

Sulfonamide Formation

- Starting Material: 4-Aminophenethylamine

- Method: The amino group reacts with the sulfonyl fluoride to form a sulfonamide linkage.

- Reagent: 4-Aminophenethylamine

- Solvent: Dimethylformamide or ethanol

- Catalyst: None or catalytic amounts of base (e.g., triethylamine)

- Temperature: Room temperature to 50°C

- Duration: Several hours

This step can be optimized by pre-activating the benzene sulfonyl fluoride with suitable catalysts or activating groups to facilitate nucleophilic attack.

Direct Coupling via Sulfonylation

Alternatively, the amino group of 4-aminophenethylamine can be coupled with the sulfonyl fluoride derivative under conditions that favor sulfonamide formation, often employing carbodiimide coupling agents or other activating reagents.

Coupling of the Sulfonyl Fluoride with the Sulfamate

The final step involves attaching the sulfamoyl group to the benzene ring, specifically at the 3-position, to form the target compound:

Electrophilic Aromatic Substitution

- The sulfonyl fluoride can be directed to the 3-position via electrophilic aromatic substitution, facilitated by activating groups or directing substituents on the aromatic ring.

Nucleophilic Substitution on Activated Benzene

- Using activated intermediates, such as diazonium salts or halogenated derivatives, the sulfamoyl group can be introduced via nucleophilic attack, followed by fluorination to generate the sulfonyl fluoride.

Summary of the Proposed Synthetic Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of benzene-1-sulfonyl fluoride | Benzene sulfonyl chloride + KF, sulfolane, 200°C | High yield (~80–90%) |

| 2 | Formation of sulfamate intermediate | 4-Aminophenethylamine + sulfonyl fluoride | Room temp, 4–6 h, moderate yield (~70%) |

| 3 | Attachment of sulfamoyl group at 3-position | Electrophilic substitution or coupling | Optimized conditions needed |

Analyse Chemischer Reaktionen

Sulfur–Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group (-SO₂F) undergoes efficient SuFEx reactions with nucleophiles under mild conditions . This click chemistry enables selective bond formation with alcohols, amines, and organometallic reagents:

Key mechanistic insights:

-

Fluoride displacement occurs via a two-step oxidation process involving radical intermediates in electrochemical methods .

-

Nucleophilic attack proceeds through a tetrahedral transition state, with reaction rates influenced by solvent polarity and base strength .

Enzyme Inhibition via Sulfamoyl Group

The sulfamoyl moiety (-NHSO₂-) acts as a serine protease inhibitor by forming covalent bonds with catalytic residues:

Mechanism:

-

Nucleophilic attack : Active-site serine hydroxyl group attacks the sulfonyl sulfur.

-

Tetrahedral intermediate : Stabilized by hydrogen bonding with adjacent histidine residues.

-

Irreversible inhibition : Formation of a stable sulfonamide-enzyme complex .

Experimental data from trypsin inhibition assays:

-

IC₅₀ : 12.3 ± 1.8 μM (compared to 850 μM for non-fluorinated analogs)

-

Kinetic parameters :

-

Cross-Coupling Reactions

The aromatic amine group enables participation in palladium-catalyzed transformations:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, K₃PO₄ | Biaryl amines | Drug conjugate synthesis |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Extended π-systems | Materials science |

Key observation : The sulfonyl fluoride group remains intact during these reactions, demonstrating orthogonal reactivity .

Hydrolytic Stability

Comparative hydrolysis rates in phosphate buffer (pH 7.4, 37°C):

| Functional Group | Half-life (t₁/₂) |

|---|---|

| Sulfonyl fluoride | 48 hr |

| Sulfonamide | >30 days |

Hydrolysis products:

Radical-Mediated Transformations

Under visible-light photocatalysis (e.g., eosin Y, blue LED):

-

Participates in:

This compound's unique reactivity profile makes it valuable for medicinal chemistry (targeted covalent inhibitors) , materials science (SuFEx-based polymers) , and chemical biology (activity-based probes) . Recent advances in electrochemical and photochemical methods have expanded its synthetic utility while maintaining functional group compatibility.

Wissenschaftliche Forschungsanwendungen

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride with related compounds:

Key Observations:

- Reactivity : The target compound’s sulfonyl fluoride group is more electrophilic than sulfonamides (e.g., PKI-587), enabling covalent bond formation with nucleophilic residues (e.g., serine, threonine) in enzymes .

- Solubility: The 4-aminophenethyl group likely improves aqueous solubility compared to methylthiophen () or aromatic chromenone systems ().

- Biological Targets : Unlike kinase-targeting analogs (), the target’s sulfonyl fluoride may target serine hydrolases or proteases, similar to other sulfonyl fluoride probes (e.g., fluorophosphonates) .

Biologische Aktivität

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride, commonly referred to as a sulfonyl fluoride compound, is a synthetic organic molecule notable for its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group and a sulfonyl fluoride moiety, which are significant in modulating various biological processes. The following article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and relevant research findings.

- Chemical Formula : C14H15FN2O4S

- CAS Number : 21316-00-7

- Molecular Weight : 316.35 g/mol

The biological activity of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is primarily attributed to its ability to inhibit serine proteases and other enzymes involved in cellular signaling pathways. The sulfonyl fluoride group is known to react with serine residues in active sites of enzymes, leading to irreversible inhibition.

Key Mechanisms:

- Inhibition of NADPH Oxidase : Similar compounds have been shown to inhibit the activation of NADPH oxidase, a critical enzyme in the production of reactive oxygen species (ROS) in phagocytes. This inhibition can affect inflammatory responses and oxidative stress pathways .

- Serine Protease Inhibition : The compound acts as an irreversible inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation, immune responses, and cell signaling.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride and its analogs:

Case Studies

-

Inhibition of Inflammatory Responses :

A study demonstrated that analogs of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride could significantly reduce ROS production in macrophages during inflammatory responses. This suggests its potential use as an anti-inflammatory agent. -

Cancer Research :

Research has indicated that similar sulfonyl fluoride compounds may exhibit cytotoxic effects on cancer cell lines by disrupting proteolytic processes essential for tumor growth and metastasis.

Q & A

Q. How do pH and solvent polarity influence the compound’s reactivity in aqueous vs. organic media?

- Answer: Reactivity trends include:

- Aqueous media (pH > 8): Rapid hydrolysis dominates, forming sulfonic acids.

- Organic solvents (e.g., DCM): Nucleophilic substitution prevails with amines/thiols.

- Buffered solutions (pH 6–7): Balanced reactivity for controlled bioconjugation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.